molecular formula Ru B1201883 Ruthenium-97 CAS No. 15758-35-7

Ruthenium-97

Número de catálogo: B1201883
Número CAS: 15758-35-7
Peso molecular: 96.90755 g/mol
Clave InChI: KJTLSVCANCCWHF-AHCXROLUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ruthenium-97, also known as this compound, is a useful research compound. Its molecular formula is Ru and its molecular weight is 96.90755 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diagnostic Imaging

Cerebrospinal Fluid Imaging

Ruthenium-97 has been evaluated for its potential as a cerebrospinal fluid imaging agent using diethylenetriamine penta-acetic acid (DTPA) complexes. In studies involving canine models, this compound DTPA was injected into the cisterna magna, demonstrating high-quality imaging capabilities up to 48 hours post-injection. The kinetics and excretion profiles were found to be similar to those of Indium-111 DTPA, but with a lower radiation dose due to this compound's decay characteristics .

Lymphangiography

The compound has also been successfully applied in lymphangiography. A ruthenium-sulfur colloid was prepared and demonstrated effective imaging capabilities in clinical settings. The slow clearance rate of this compound from the bloodstream allows for prolonged imaging periods, which is advantageous for monitoring lymphatic function .

Cancer Treatment

Antitumor Agents

This compound is being explored as a component in new chemotherapeutic agents targeting cancer cells. Studies have indicated that ruthenium-based compounds exhibit antitumor and anti-metastatic properties, particularly in platinum-resistant tumors. For instance, NAMI-A, a ruthenium complex, has shown promise in clinical trials for treating metastatic non-small cell lung cancer, with some patients achieving stable disease .

Mechanism of Action

Ruthenium compounds interact with DNA, forming ruthenium-DNA adducts that can be used as biomarkers for treatment efficacy and toxicity . The pharmacokinetic profiles of these compounds suggest that they are highly protein-bound in plasma, which influences their distribution and therapeutic effectiveness .

Radiopharmaceutical Development

Versatile Radiopharmaceuticals

The chemical reactivity of this compound allows it to form complexes with various ligands such as citrate and phosphonates. These complexes are being studied for their potential as versatile radiopharmaceuticals in nuclear medicine. The ability to tailor these compounds enhances their application in targeted therapies and diagnostic imaging .

Synthesis and Preclinical Evaluation

Recent studies have focused on synthesizing radiolabeled versions of ruthenium-based compounds like BOLD-100, which have shown promising results in preclinical evaluations regarding cytotoxicity and pharmacokinetics . These advancements indicate the potential for developing new therapeutics that leverage the unique properties of this compound.

Summary Table: Properties and Applications of this compound

PropertyValue
Half-life2.9 days
Gamma Energy216 keV
Decay ModeElectron capture
Main ApplicationsImaging (cerebrospinal fluid, lymphangiography), Cancer treatment (antitumor agents), Radiopharmaceutical development

Q & A

Basic Research Questions

Q. What are the established methods for producing Ruthenium-97 in cyclotron-based systems, and what nuclear reactions are involved?

this compound is primarily produced via proton irradiation of high-purity rhodium targets (e.g., Rh foil or RhCl₃) at energies >70 MeV, yielding ¹⁰³Rh(p,3n)⁹⁷Ru. Alternative methods include α-particle bombardment of molybdenum isotopes (e.g., ⁹⁶Mo(α,3n)⁹⁷Ru). Cyclotron parameters such as beam energy, target thickness, and irradiation time must be optimized to maximize yield .

Q. What nuclear properties (e.g., half-life, decay modes, gamma emissions) are critical for experimental applications of this compound?

this compound has a half-life of ~2.9 days, decaying via electron capture (EC) with prominent gamma emissions at 215.7 keV (83% abundance). These properties make it suitable for gamma imaging and short-term radiopharmaceutical studies. Accurate half-life validation requires gamma spectroscopy with high-purity germanium (HPGe) detectors and decay curve analysis .

Q. How can this compound be separated from irradiated rhodium or molybdenum targets, and what purification techniques are recommended?

Post-irradiation, chemical separation involves dissolving the target in HCl/HNO₃ mixtures, followed by solvent extraction or ion-exchange chromatography. For rhodium targets, distillation of RuO₄ under acidic conditions is effective. Purity assessments should include gamma spectrometry and inductively coupled plasma mass spectrometry (ICP-MS) to quantify isotopic impurities .

Q. What are the key gamma emission profiles of this compound, and how do they influence imaging applications in preclinical research?

The dominant 215.7 keV gamma line allows compatibility with SPECT imaging systems. Researchers must calibrate detectors for energy resolution and efficiency using standard sources (e.g., ¹³³Ba). Background subtraction and decay correction are essential for quantitative biodistribution studies .

Advanced Research Questions

Q. How can researchers optimize this compound production parameters (e.g., beam energy, target composition) to address yield inconsistencies across studies?

Systematic optimization involves Monte Carlo simulations (e.g., GEANT4) to model nuclear cross-sections and experimental validation via stacked-foil activation. Comparative studies show that Rh targets yield higher purity than Mo, but require higher proton energies (>70 MeV). Target thickness should be adjusted to match the proton range and minimize secondary reactions .

Q. What experimental designs are effective for studying this compound coordination chemistry in anticancer drug candidates like BOLD-100?

Radiolabeling BOLD-100 with ⁹⁷Ru requires stabilizing the complex in physiological conditions. Researchers should use X-ray absorption spectroscopy (XAS) to analyze Ru coordination geometry and assess ligand exchange kinetics via HPLC-coupled radiometric detection. In vitro assays in colorectal cancer spheroids can evaluate drug uptake and ER stress induction .

Q. How should contradictions in reported nuclear data (e.g., cross-sections, half-life) be addressed in meta-analyses?

Discrepancies arise from variations in detection systems (e.g., efficiency calibration errors) or target impurities. A robust meta-analysis should normalize data to standard reference values (e.g., IAEA nuclear databases) and apply statistical weighting based on measurement uncertainties. Cross-validation using independent methods (e.g., mass spectrometry vs. gamma counting) is critical .

Q. What methodologies enable the use of this compound in dual-isotope studies (e.g., combined with ¹⁰³Ru) to track drug pharmacokinetics?

Dual-isotope experiments require spectral deconvolution to distinguish ⁹⁷Ru (215.7 keV) from ¹⁰³Ru (497.1 keV). Time-activity curves should be generated using compartmental modeling, with corrections for isotopic decay and cross-talk between energy windows. In vivo studies in murine models must account for differences in biodistribution kinetics .

Q. How do the imaging characteristics of this compound compare to other emerging isotopes (e.g., ⁸⁹Zr, ⁶⁴Cu) in antibody-based theranostics?

Unlike ⁸⁹Zr (t₁/₂ = 78.4 h), ⁹⁷Ru’s shorter half-life limits longitudinal studies but reduces radiation burden. Comparative studies should evaluate target-to-background ratios in xenograft models using monoclonal antibodies labeled via bifunctional chelators (e.g., DOTA). Quantitative PET/SPECT co-registration enhances spatial resolution analysis .

Q. What theoretical models explain the anomalous decay pathways of this compound under extreme physicochemical conditions?

Density functional theory (DFT) simulations can predict electron capture probabilities influenced by ligand fields or redox environments. Experimental validation involves measuring decay rates in varied matrices (e.g., aqueous vs. lipidic media) and correlating with electron density distributions derived from XAS .

Propiedades

Número CAS

15758-35-7

Fórmula molecular

Ru

Peso molecular

96.90755 g/mol

Nombre IUPAC

ruthenium-97

InChI

InChI=1S/Ru/i1-4

Clave InChI

KJTLSVCANCCWHF-AHCXROLUSA-N

SMILES

[Ru]

SMILES isomérico

[97Ru]

SMILES canónico

[Ru]

Sinónimos

97Ru radioisotope
Ru-97 radioisotope
Ruthenium-97

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.